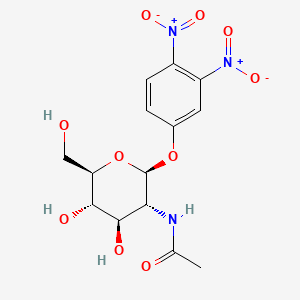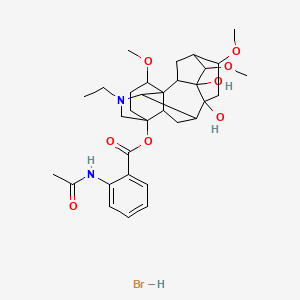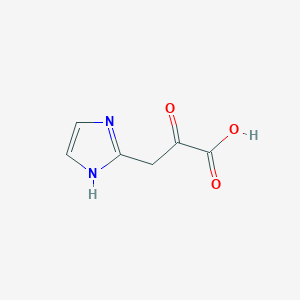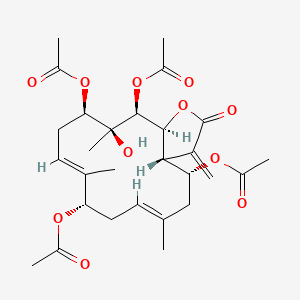
3,4-Dinitrophenyl-N-acetylglucosaminide
Vue d'ensemble
Description
3,4-Dinitrophenyl-N-acetylglucosaminide is a chemical compound that serves as a substrate for the enzyme N-acetylglucosaminidase. This compound is often used in biochemical assays to study enzyme activity and kinetics. It is characterized by the presence of two nitro groups at the 3 and 4 positions of the phenyl ring and an N-acetylglucosaminide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitrophenyl-N-acetylglucosaminide typically involves the nitration of phenyl-N-acetylglucosaminide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient nitration.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dinitrophenyl-N-acetylglucosaminide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetylglucosaminidase to release 3,4-dinitrophenol and N-acetylglucosamine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using N-acetylglucosaminidase under physiological conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 3,4-Dinitrophenol and N-acetylglucosamine.
Reduction: 3,4-Diaminophenyl-N-acetylglucosaminide.
Substitution: Various substituted phenyl-N-acetylglucosaminides depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dinitrophenyl-N-acetylglucosaminide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity and kinetics of N-acetylglucosaminidase.
Enzymology: In assays to measure the enzymatic activity of N-acetylglucosaminidase in various biological samples.
Medical Research: To investigate the role of N-acetylglucosaminidase in diseases such as Tay-Sachs disease and other lysosomal storage disorders.
Industrial Applications: In the development of diagnostic kits and assays for detecting enzyme activity in clinical samples.
Mécanisme D'action
The mechanism of action of 3,4-Dinitrophenyl-N-acetylglucosaminide involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond between the phenyl ring and the N-acetylglucosaminide moiety, releasing 3,4-dinitrophenol and N-acetylglucosamine. This reaction is often monitored spectrophotometrically by measuring the release of 3,4-dinitrophenol, which absorbs light at a specific wavelength.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl-N-acetylglucosaminide: A similar compound with a single nitro group at the 4 position of the phenyl ring.
2,4-Dinitrophenyl-N-acetylglucosaminide: Another similar compound with nitro groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
3,4-Dinitrophenyl-N-acetylglucosaminide is unique due to the presence of two nitro groups at the 3 and 4 positions, which can influence its reactivity and the types of reactions it undergoes. This compound is particularly useful in studying the activity of N-acetylglucosaminidase due to its specific structural features that make it a suitable substrate for the enzyme.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(3,4-dinitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O10/c1-6(19)15-11-13(21)12(20)10(5-18)27-14(11)26-7-2-3-8(16(22)23)9(4-7)17(24)25/h2-4,10-14,18,20-21H,5H2,1H3,(H,15,19)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVFJBSTVDYLL-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221918 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71693-36-2 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)



